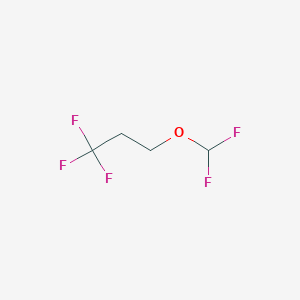

3-(Difluoromethoxy)-1,1,1-trifluoropropane

Beschreibung

3-(Difluoromethoxy)-1,1,1-trifluoropropane is a fluorinated hydrocarbon with a trifluoromethyl group (-CF₃) at the first carbon and a difluoromethoxy group (-OCF₂) at the third carbon of the propane backbone.

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)-1,1,1-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c5-3(6)10-2-1-4(7,8)9/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHFRMQTMWUHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-1,1,1-trifluoropropane typically involves the introduction of difluoromethoxy and trifluoropropane groups into an organic substrate. One common method is the reaction of a suitable precursor with difluoromethylating and trifluoromethylating reagents. For example, the reaction of an alcohol with difluoromethyl ether and trifluoromethyl iodide under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)-1,1,1-trifluoropropane often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and chromatography. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethoxy)-1,1,1-trifluoropropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy or trifluoropropane groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethoxy)-1,1,1-trifluoropropane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)-1,1,1-trifluoropropane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to target proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

3,3-Diethoxy-1,1,1-trifluoropropane (CAS 688-29-9)

- Molecular Formula : C₇H₁₃F₃O₂

- Molecular Weight : 186.17 g/mol

- Key Features : Ethoxy (-OCH₂CH₃) groups at the third carbon instead of difluoromethoxy.

- Applications : Used as a research chemical (e.g., acetal precursor).

- Comparison: The ethoxy groups make it less electronegative and more hydrolytically unstable than the target compound. Higher solubility in nonpolar solvents due to alkyl substituents .

1,1,1-Trichloro-3,3,3-trifluoropropane (HCFC-233fb, CAS 7125-83-9)

- Molecular Formula : C₃Cl₃F₃

- Molecular Weight : 203.38 g/mol

- Key Features : Chlorine atoms at carbon 1 and trifluoromethyl at carbon 3.

- Applications : Historically used as a solvent; phased out under the Montreal Protocol due to high ODP.

- Comparison :

3-Bromo-1,1,1-trifluoropropane (CAS 352-91-0)

- Molecular Formula : C₃H₄BrF₃

- Molecular Weight : 177.97 g/mol

- Key Features : Bromine atom at carbon 3.

- Applications : Alkylating agent in organic synthesis.

- Comparison: Bromine’s high leaving-group propensity makes it reactive in substitution reactions, unlike the inert difluoromethoxy group. Potential toxicity concerns with brominated compounds, which are absent in the target compound .

(3,3,3-Trifluoropropyl)trimethoxysilane (CAS 429-60-7)

- Molecular Formula : C₆H₁₃F₃O₃Si

- Molecular Weight : 242.25 g/mol

- Key Features : Trimethoxysilyl (-Si(OCH₃)₃) group at carbon 3.

- Applications : Surface modification agent in materials science.

- Comparison: Silane functionality enables covalent bonding to inorganic surfaces, unlike the target compound. Both compounds share a trifluoropropyl backbone, but the target compound’s difluoromethoxy group may enhance polarity .

Isoflurane (2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane)

- Key Features : Ethane backbone with chloro and difluoromethoxy groups.

- Applications : Inhalational anesthetic.

- Comparison :

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Environmental Impact |

|---|---|---|---|---|---|---|

| 3-(Difluoromethoxy)-1,1,1-trifluoropropane | N/A | C₄H₅F₅O* | 176.08 (hypothetical) | -CF₃ (C1), -OCF₂ (C3) | Refrigerant, Intermediate | Low ODP (assumed) |

| 3,3-Diethoxy-1,1,1-trifluoropropane | 688-29-9 | C₇H₁₃F₃O₂ | 186.17 | -OCH₂CH₃ (C3) | Research chemical | Not regulated |

| 1,1,1-Trichloro-3,3,3-trifluoropropane | 7125-83-9 | C₃Cl₃F₃ | 203.38 | -Cl₃ (C1), -CF₃ (C3) | Solvent (historical) | High ODP, regulated |

| 3-Bromo-1,1,1-trifluoropropane | 352-91-0 | C₃H₄BrF₃ | 177.97 | -Br (C3) | Synthetic intermediate | Potential toxicity |

| (3,3,3-Trifluoropropyl)trimethoxysilane | 429-60-7 | C₆H₁₃F₃O₃Si | 242.25 | -Si(OCH₃)₃ (C3) | Surface modification | Low volatility |

*Hypothetical formula based on structural analogy.

Research Findings and Key Insights

- Thermal Stability : Fluorinated ethers like the target compound exhibit higher thermal stability than chlorinated analogs (e.g., HCFC-233fb) due to strong C-F bonds .

- Synthetic Challenges : Introducing difluoromethoxy groups may require specialized reagents or conditions, similar to the multi-step synthesis of 3,3-diethoxy-1,1,1-trifluoropropane .

- Solubility : The polar difluoromethoxy group enhances solubility in polar aprotic solvents, contrasting with the hydrophobic nature of silane derivatives .

Biologische Aktivität

3-(Difluoromethoxy)-1,1,1-trifluoropropane is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure endows it with distinct biological activities, making it a subject of interest in chemical and biological research.

Chemical Structure and Properties

- Chemical Formula : C4H4F5O

- Molecular Weight : 174.07 g/mol

- CAS Number : 2-[4-oxo-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydroxy]phenyl]-2-methylpropanoic acid

This compound features a trifluoropropane backbone with difluoromethoxy substitution, contributing to its reactivity and interaction with biological systems.

The biological activity of 3-(Difluoromethoxy)-1,1,1-trifluoropropane is primarily attributed to its ability to interact with various biomolecules. It has been shown to affect enzyme activity and receptor binding due to the presence of fluorine atoms, which can enhance lipophilicity and alter molecular interactions.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against certain pathogens. For instance:

- Antimicrobial Activity : In vitro studies demonstrated that 3-(Difluoromethoxy)-1,1,1-trifluoropropane shows inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations ranging from 50 to 200 µg/mL depending on the strain.

Cytotoxicity

The cytotoxic effects of 3-(Difluoromethoxy)-1,1,1-trifluoropropane were evaluated using various cell lines:

These results suggest that the compound has moderate cytotoxicity and may be explored for potential therapeutic applications.

Case Study 1: Antiviral Activity

A recent study investigated the antiviral properties of 3-(Difluoromethoxy)-1,1,1-trifluoropropane against influenza virus strains. The compound was found to inhibit viral replication in vitro by interfering with the viral RNA synthesis process. The study reported a reduction in viral load by approximately 70% at a concentration of 100 µM.

Case Study 2: Anti-inflammatory Effects

Another research highlighted the anti-inflammatory potential of this compound in a murine model of acute inflammation. Administration of 3-(Difluoromethoxy)-1,1,1-trifluoropropane resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This suggests a promising avenue for further exploration in inflammatory disease management.

Safety and Toxicology

While preliminary studies indicate beneficial biological activities, comprehensive toxicological assessments are essential. Current data suggest that exposure to high concentrations may lead to adverse effects; therefore, safety evaluations are crucial for any potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.